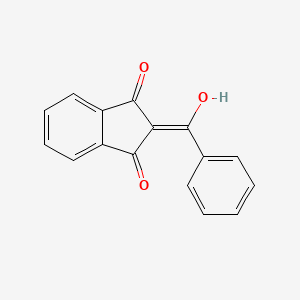![molecular formula C12H14ClN3OS2 B12169743 2-chloro-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B12169743.png)
2-chloro-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring system
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Reaktionsbedingungen erfordern oft die Verwendung bestimmter Katalysatoren und Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies umfasst oft die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen, um die Reaktionsparameter präzise zu steuern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Chlor-5-(propan-2-yl)-N-[2-(1,3-Thiazol-2-yl)ethyl]-1,3-thiazol-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und Drücke, um das gewünschte Ergebnis sicherzustellen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation eine Verbindung mit zusätzlichen sauerstoffhaltigen Gruppen ergeben, während die Reduktion eine gesättigtere Verbindung ergeben kann .
Wissenschaftliche Forschungsanwendungen
2-Chlor-5-(propan-2-yl)-N-[2-(1,3-Thiazol-2-yl)ethyl]-1,3-thiazol-4-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Es kann in Studien zur Enzyminhibition oder als Sonde für biologische Pfade verwendet werden.
Industrie: Es kann bei der Produktion von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-5-(propan-2-yl)-N-[2-(1,3-Thiazol-2-yl)ethyl]-1,3-thiazol-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Diese Interaktion kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Pfade können Signaltransduktion, Stoffwechselregulation oder Genexpression umfassen .
Wirkmechanismus
The mechanism of action for 2-chloro-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Thiazolderivate mit verschiedenen Substituenten am Ringsystem. Beispiele hierfür sind:
- 2-Chlor-5-(methyl)-N-[2-(1,3-Thiazol-2-yl)ethyl]-1,3-thiazol-4-carboxamid
- 2-Chlor-5-(ethyl)-N-[2-(1,3-Thiazol-2-yl)ethyl]-1,3-thiazol-4-carboxamid .
Einzigartigkeit
Was 2-Chlor-5-(propan-2-yl)-N-[2-(1,3-Thiazol-2-yl)ethyl]-1,3-thiazol-4-carboxamid auszeichnet, ist seine spezifische Kombination von funktionellen Gruppen, die einzigartige Eigenschaften wie erhöhte biologische Aktivität oder verbesserte chemische Stabilität verleihen kann .
Eigenschaften
Molekularformel |
C12H14ClN3OS2 |
|---|---|
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
2-chloro-5-propan-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H14ClN3OS2/c1-7(2)10-9(16-12(13)19-10)11(17)15-4-3-8-14-5-6-18-8/h5-7H,3-4H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
IEKXBPOLUJHGLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)NCCC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12169665.png)
![4-oxo-N-(1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12169668.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12169675.png)
![2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B12169679.png)


![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12169695.png)

![7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid dimethyl ester](/img/structure/B12169701.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169720.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169722.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone](/img/structure/B12169725.png)

